The compound 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features, including a tetrahydro-benzothiolo-pyrimidine core and various substituents that enhance its chemical properties. The presence of both a sulfanyl group and a trifluoromethyl group contributes to its potential biological activity and reactivity.
This compound can be categorized as an organonitrogen heterocyclic compound due to the presence of nitrogen in its ring structure, which is typical for many biologically active molecules. Its molecular formula is , and it has a molecular weight of approximately 559.62 g/mol.
The chemical reactivity of this compound can be attributed to several functional groups:
These functional groups make the compound versatile for various synthetic applications in medicinal chemistry.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
The synthesis of 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several steps:
Each step requires careful optimization to achieve high yields and purity.
This compound has potential applications in various fields:
Interaction studies involving this compound could focus on:
These studies are crucial for determining the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((trans-4-hydroxycyclohexyl)amino)benzamide | Contains a trifluoromethyl group and indazole core | Focused on different biological targets |
| 5-Amino-N-(4-(trifluoromethyl)phenyl)-2-methylthiazole-4-carboxamide | Features a thiazole ring with trifluoromethyl substitution | Different heterocyclic structure but similar reactivity |
| 2-Amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | Contains thieno-pyrimidine structure | Variations in halogen substitutions affecting activity |
These compounds demonstrate various structural features that contribute to their unique properties while highlighting the distinctive characteristics of the target compound.
The benzothiolo[2,3-d]pyrimidine core is synthesized via a cyclocondensation strategy. Disassembly of the core structure reveals two key precursors:
In practice, heating tetrahydrobenzothiophene-2-carboxamide with formamide at elevated temperatures induces cyclization, yielding 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one as a pivotal intermediate. This method leverages the nucleophilic attack of the thiophene carboxamide nitrogen on the electrophilic carbon of formamide, followed by dehydration (Figure 1).
Key reaction conditions:
| Precursor | Cyclization Agent | Product | Yield (%) |
|---|---|---|---|
| Tetrahydrobenzothiophene-2-carboxamide | Formamide | Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one | 82 |
The sulfanyl-acetamide side chain at the pyrimidine C-2 position is introduced via nucleophilic substitution or oxidative coupling. Two proven methods include:
Comparative efficiency:
| Method | Reaction Time | Yield (%) | Purity |
|---|---|---|---|
| Chlorine displacement | 4–6 hours | 70 | >90% |
| On-bead cyclization | 5 minutes | 85 | >95% |
The pyrimidine ring exhibits distinct reactivity at C-2 and C-4:
Regioselectivity control:
| Position | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| C-4 | 4-Ethoxyaniline | DMF, 100°C, 12h | 68 |
| C-2 | N-[3-(CF3)phenyl]thioacetamide | DMSO, 25°C, 6h | 72 |
Palladium-mediated couplings enable late-stage diversification of aryl groups:
Optimized Suzuki conditions:
| Aryl Boronic Acid | Halide Precursor | Product | Yield (%) |
|---|---|---|---|
| 4-Ethoxyphenylboronic acid | 3-Bromo-pyrimidine | 3-(4-Ethoxyphenyl)-pyrimidine | 78 |